

CPL304110 IC50 values in different cancer cell lines

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Compound of Interest		
Compound Name:	CPL304110	
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An In-Depth Technical Guide to the Preclinical Profile of **CPL304110**, a Potent and Selective FGFR 1, 2, and 3 Inhibitor

This technical guide provides a comprehensive overview of the preclinical data for **CPL304110**, a novel and selective small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of **CPL304110** in cancers with FGFR aberrations.

Data Presentation: IC50 Values of CPL304110

CPL304110 has demonstrated potent inhibitory activity against FGFR kinases and proliferation of cancer cell lines harboring FGFR alterations. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.

Table 1: Kinase Inhibitory Activity of CPL304110

Kinase	IC50 (nM)
FGFR1	4.08[1][2]
FGFR2	1.44[1][2]
FGFR3	10.55[1][2]



Alternative IC50 values for FGFR1, FGFR2, and FGFR3 have also been reported as 0.75 nM, 0.5 nM, and 3.05 nM, respectively[3].

Table 2: Anti-proliferative Activity of CPL304110 in

Cancer Cell Lines

Cell Line	Cancer Type	FGFR Status	IC50
SNU-16	Gastric Cancer	FGFR2 Amplification	85.64 nM[3]
Various	Lung, Gastric, Bladder, Endometrial Cancer	FGFR Aberrations	0.084 - 0.393 μM[1]
Various	Other Cancers	Aberrant FGFR Signaling	1.867 - 4.71 μM[1]
A375	Melanoma	Not Specified	< 1 µM[4][5]
RPMI7951	Melanoma	Not Specified	< 1 µM[4][5]
HUVEC	Normal (non- cancerous)	Wild-Type	> 21 μM[1]

Experimental Protocols Cell Proliferation Assay (IC50 Determination)

The anti-proliferative activity of **CPL304110** was assessed using a luminescence-based cell viability assay.[1]

- Cell Culture: Human tumor cell lines from various origins, along with the non-neoplastic HUVEC cell line, were cultured according to the manufacturers' instructions. All cell lines were confirmed to be negative for mycoplasma contamination.[2]
- Treatment: Cells were seeded in appropriate multi-well plates and treated with a dilution series of **CPL304110** (e.g., 21.01, 6, 1.72, 0.49, 0.14, 0.04, 0.02, 0.01, 0.005 μ M) for 72 hours.[1]



- Viability Assessment: After the incubation period, cell viability was measured using the ATPlite Luminescence Assay System (PerkinElmer), following the manufacturer's protocol.[1]
- Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated using GraphPad Prism software. The experiments were conducted in at least two biological replicates.[1]

Western Blot Analysis of FGFR Signaling

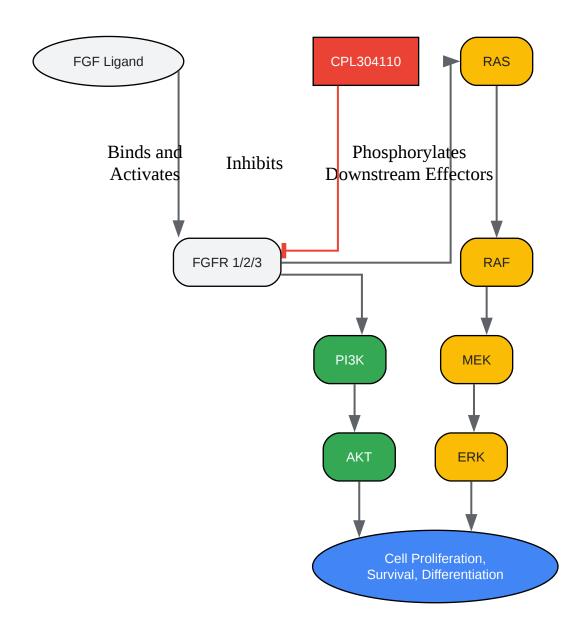
The effect of **CPL304110** on the FGFR signaling pathway was evaluated by analyzing the phosphorylation status of key downstream proteins.

- Cell Treatment: FGFR-dependent cancer cell lines (e.g., SNU-16, RT-112, UM-UC-14, and H1581) were treated with various concentrations of **CPL304110** for 24 hours.[1]
- Protein Extraction: Following treatment, cells were lysed to extract total protein.
- Electrophoresis and Transfer: Protein samples were separated by SDS-PAGE and transferred to a membrane.
- Immunoblotting: The membranes were probed with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2), total ERK1/2, FGFR2, FGFR3, and a loading control (e.g., β-Tubulin). Subsequently, membranes were incubated with appropriate secondary antibodies.
- Detection: Protein bands were visualized using a suitable detection method. The results indicated that CPL304110 inhibited the phosphorylation of ERK1/2 in a dose-dependent manner.[1][3]

Signaling Pathways and Experimental Workflows FGFR Signaling Pathway Inhibition by CPL304110

The Fibroblast Growth Factor (FGF)/FGFR signaling axis plays a crucial role in various cellular processes, including proliferation, differentiation, and survival.[3] Dysregulation of this pathway through gene amplification, mutations, or translocations is implicated in the development of several cancers.[6] **CPL304110** exerts its anti-cancer effects by selectively inhibiting FGFR1, 2, and 3, thereby blocking the downstream signaling cascade.[1]





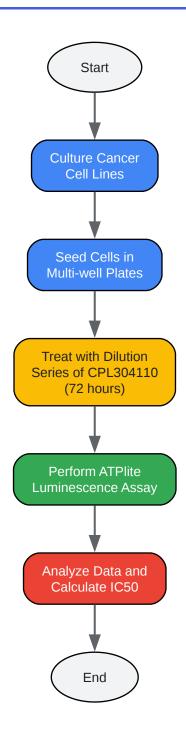
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Caption: CPL304110 inhibits the FGFR signaling cascade.

Experimental Workflow for IC50 Determination

The following diagram illustrates the key steps involved in determining the IC50 values of **CPL304110** in cancer cell lines.





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Caption: Workflow for determining IC50 values.

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